molecular formula C12H8O B129850 1-Acenaphthenone CAS No. 2235-15-6

1-Acenaphthenone

Cat. No.: B129850
CAS No.: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Description

1-Acenaphthenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of acenaphthene, characterized by the presence of a ketone functional group. This compound is a white crystalline solid with a faint blue fluorescence. It is primarily used as an intermediate in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acenaphthenone can be synthesized through several methods. One common method involves the oxidation of acenaphthene using various oxidizing agents. Another method is the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . Additionally, acenaphthenone can be prepared by the reduction of acenaphthenequinone oxime .

Industrial Production Methods

Industrial production of acenaphthenone typically involves the oxidation of acenaphthene, which is obtained from coal tar. The oxidation process can be carried out using oxidizing agents such as potassium permanganate or chromic acid . The resulting acenaphthenone is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Acenaphthenone undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. Some of the common reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioremediation Applications

1-Acenaphthenone plays a significant role in bioremediation strategies aimed at detoxifying contaminated environments. It is utilized as a model compound for studying the biodegradation capabilities of various microorganisms.

Case Study: Biodegradation of Acenaphthenone

  • Objective : To investigate the degradation pathways of this compound by specific bacterial cultures.
  • Methodology : Researchers employed stable isotope labeling with [113C][1-^{13}C] acenaphthene to track biodegradation processes using NMR spectroscopy. The study demonstrated that specific bacteria could effectively degrade acenaphthenone, highlighting its potential in bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) .
  • Results : The study found that the presence of acenaphthenone facilitated the growth of microbial communities capable of degrading complex hydrocarbon mixtures, thus enhancing bioremediation efficiency .

Environmental Monitoring

The presence and concentration of this compound in environmental samples can serve as an indicator of PAH pollution levels.

Data Table: Concentration Levels in Environmental Samples

Sample TypeConcentration (ng/g dw)
Sediments (Persian Gulf)43.41
Soil SamplesVaries by location

This data indicates that this compound is a relevant marker for assessing ecological risks associated with PAH contamination .

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds, including acenaphthenequinones. These derivatives have applications in pharmaceuticals and material science.

Synthesis Pathways

  • Reactions with Nucleophiles : this compound reacts with various nucleophiles to produce α,β-unsaturated ketones and other derivatives. For example, reactions with phosphoranes yield methylene-acenaphthenones, which can be further functionalized .
  • Applications in Material Science : The synthesized derivatives are explored for their potential use in developing advanced materials due to their unique electronic properties.

Catalytic Applications

Recent studies have investigated the catalytic properties of this compound derivatives in carbonization processes.

Case Study: Catalytic Carbonization

  • Objective : To synthesize CMK-1 from acenaphthene and evaluate its electrochemical properties.
  • Findings : The resulting CMK-1 electrodes exhibited promising performance characteristics for energy storage applications, indicating potential uses in battery technology .

Adsorption Studies

Research has shown that activated carbon can effectively adsorb acenaphthene from wastewater, highlighting its importance in wastewater treatment technologies.

Data Table: Adsorption Efficiency

Activated Carbon TypeAdsorption Capacity (mg/g)
Granular ACHigh
Powdered ACModerate

This demonstrates the practical application of this compound in developing efficient water purification systems .

Mechanism of Action

The mechanism of action of acenaphthenone and its derivatives involves various molecular targets and pathways. For example, acenaphthenone derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

1-Acenaphthenone can be compared with other similar compounds, such as acenaphthenequinone and acenaphthylene. These compounds share a similar polycyclic aromatic structure but differ in their functional groups and reactivity. This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity .

Similar Compounds

Biological Activity

1-Acenaphthenone, a polycyclic aromatic compound, is known for its diverse biological activities, including antitumor, antimicrobial, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acenaphthene backbone with a ketone functional group. Its molecular formula is C12H8OC_{12}H_{8}O, and it has a molecular weight of 184.19 g/mol. The compound exhibits unique physical properties that contribute to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. A significant investigation involved synthesizing various acenaphthene derivatives and evaluating their cytotoxic effects against several human cancer cell lines.

Table 1: Antitumor Activity of Acenaphthene Derivatives

CompoundCell LineInhibition Rate (%)Reference
This compoundMDA-MB-468 (Breast Cancer)55.5 ± 3.8
This compoundSKRB-3 (Breast Cancer)66.1 ± 2.2
Derivative 3cSKRB-3 (Breast Cancer)66.1 ± 2.2
AdriamycinSKRB-3 (Breast Cancer)68.1 ± 1.3

The study demonstrated that derivative 3c exhibited comparable antitumor activity to the standard drug Adriamycin, indicating the potential of acenaphthenone derivatives in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilisHigher than controls

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Biodegradation and Environmental Impact

Research indicates that this compound can be biodegraded by specific microbial cultures, which is crucial for environmental remediation efforts. A study involving the CREOMIX mixed culture demonstrated effective degradation of acenaphthene compounds, including this compound.

Table 3: Biodegradation Rates of Acenaphthene Compounds

CompoundInitial Concentration (mg/L)Degradation Rate (%)Reference
Acenaphthene25>90
[13C]Acenaphthene25>85
This compoundNot specifiedSignificant

This capability highlights the importance of utilizing microbial bioremediation techniques to mitigate pollution caused by polycyclic aromatic hydrocarbons.

Case Studies

Several case studies have explored the biological activity of acenaphthene derivatives in various contexts:

  • Antitumor Studies : A study evaluated the efficacy of multiple acenaphthene derivatives on different cancer cell lines, revealing promising results in inhibiting tumor growth.
  • Bioremediation Applications : Research demonstrated successful biodegradation of acenaphthene compounds in contaminated environments, showcasing the potential for bioremediation strategies using indigenous microbial populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-acenaphthenone, and how do reaction conditions influence yield and purity?

  • This compound is synthesized via oxidation of acenaphthene using chromium trioxide (CrO₃) in acetic acid, yielding ~70–80% under controlled conditions . Alternative methods include microbial oxidation by Beijerinckia spp., producing this compound as a metabolite during fluoranthene degradation . Key variables affecting yield include temperature (optimal range: 60–80°C), solvent polarity, and catalyst stoichiometry. Purity is validated via GC-MS and NMR, with impurities often linked to overoxidation byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H-NMR (400 MHz in CDCl₃) reveals distinct aromatic proton signals at δ 7.8–8.2 ppm and carbonyl resonance at δ 2.9 ppm . UV-Vis spectroscopy shows absorbance maxima at 245 nm and 290 nm, attributed to π→π* transitions . GC-MS (EI mode) identifies the molecular ion peak at m/z 168 (C₁₂H₈O) and fragmentation patterns (e.g., m/z 139 from CO loss) . HPLC with UV detection (C18 column, methanol/water mobile phase) is used for quantification in environmental samples .

Q. How is this compound detected and quantified in environmental matrices?

  • Solid-phase extraction (SPE) followed by GC-MS is standard for air/water samples, with detection limits of 0.1–1.0 ng/L . For microbial degradation studies, LC-MS/MS provides higher sensitivity in complex matrices . Calibration curves (linear range: 1–100 µg/mL) and internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. What mechanistic insights explain this compound formation during OH-initiated acenaphthylene degradation?

  • Theoretical DFT studies reveal a two-step pathway: (1) H-atom migration from the OH-adduct intermediate (P5) to form a triatomic transition state (barrier: 36.44 kcal/mol), followed by (2) H elimination to yield this compound (P12) as the thermodynamically stable product (ΔG = −34.7 kcal/mol vs. alternative isomers) . Experimental validation via laser flash photolysis confirms rate constants (~10¹⁰ M⁻¹s⁻¹) consistent with computational predictions .

Q. How does this compound function as an intermediate in polycyclic aromatic hydrocarbon (PAH) oxidation?

  • In flames and atmospheric aerosols, this compound arises from acenaphthene oxidation via radical-mediated pathways. Its presence correlates with oxygen-deficient conditions (e.g., φ = 1.8 benzene flames), where it precedes larger oxy-PAHs like benzanthrone . In microbial systems, Pseudomonas aeruginosa DN1 produces this compound via dioxygenase-mediated cleavage of fluoranthene, implicating it in catabolic pathways for PAH mineralization .

Q. What challenges arise in differentiating this compound from structural isomers in analytical workflows?

  • Co-elution with acenaphthene-quinone or 9-fluorenone is common in GC-MS. Resolution requires optimized columns (e.g., DB-5ms, 30 m × 0.25 mm ID) and tandem MS/MS transitions (e.g., m/z 168→139 for this compound) . NMR coupling constants (e.g., J = 8.5 Hz for adjacent protons) and IR carbonyl stretches (1680–1700 cm⁻¹) further aid differentiation .

Q. How do contradictions in degradation kinetics data for this compound inform experimental design?

  • Discrepancies in reported half-lives (e.g., 2–24 hours in atmospheric vs. aqueous phases) stem from variable OH radical concentrations and matrix effects . Controlled smog chamber studies (e.g., T = 298 K, [OH] = 1×10⁶ molecules/cm³) and isotopically labeled tracers (e.g., ¹³C-1-acenaphthenone) are critical for reconciling data .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound concentration data in environmental studies?

  • Multivariate analysis (PCA, ANOVA) identifies spatial/temporal trends, while Monte Carlo simulations quantify uncertainty in low-concentration datasets . For microbial degradation kinetics, nonlinear regression (e.g., Michaelis-Menten models) fits substrate depletion curves .

Q. How can researchers optimize protocols for synthesizing this compound derivatives for mechanistic studies?

  • Functionalization (e.g., bromination at C3/C6) requires electrophilic substitution under FeBr₃ catalysis, monitored via in-situ FTIR for intermediate trapping . Deuterated analogs (e.g., this compound-d8) are synthesized using D₂O/acidic conditions, with purity assessed via isotopic abundance ratios in HRMS .

Q. Data Reporting Standards

  • Include raw spectral data (NMR, MS) in appendices, with processed results in the main text .
  • Report detection limits, recovery rates, and calibration R² values for reproducibility .
  • Use IUPAC nomenclature and CAS registry numbers (15067-26-2) to avoid ambiguity .

Properties

IUPAC Name

2H-acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIOAKUBCTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176885
Record name 1-Acenaphthenone
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-15-6
Record name 1(2H)-Acenaphthylenone
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Record name 1-Acenaphthenone
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Synthesis routes and methods I

Procedure details

With respect to 1 kg of the reaction solution generated in synthesis example 1, 1 L of toluene and 2 L of water were added. These components were stirred for 5 minutes and extraction was conducted. Then, the resultant substance was kept still for 15 to 20 minutes to be separated, and the upper toluene layer was recovered. The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel, shaken and kept still. Then, the lower black liquid was removed. The remaining liquid was washed with water of the same amount as that of the remaining liquid. Then, the lower layer was removed. Water was added, 2 mL of hydrochloric acid was added, and these components were shaken. The lower layer was removed, and the remaining substance was washed with water again. The oil layer was washed with an alkaline substance and concentrated to remove the solvent. The concentrate was distilled at a pressure of 1 to 2 mmHg. As a result, 16 g of acenaphthene-1-one was obtained at a distillation temperature of 120° C.
[Compound]
Name
reaction solution
Quantity
1 kg
Type
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Reaction Step One
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1 L
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Reaction Step One
Name
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2 L
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a three necked flask of 10 L, 308 g of acenaphthene, 3250 mL of acetic acid, 30.6 g of cobalt (II) bromide hexahydrate, 6.1 g of cobalt (II) acetate tetrahydrate, and 1.5 g of manganese (II) acetate tetrahydrate were put. These components were stirred and mixed to be dissolved totally. Then, air was blown into the liquid at a rate of 400 L/h at 20° C. and room pressure. After 4.3 hours, the reaction was stopped, and the generated reaction solution was analyzed by gas chromatography. As a result, it was found that the acenaphthene inversion rate was 99.2% and the acenaphthene-1-one yield was 28.1%.
Quantity
10 L
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6.1 g
Type
catalyst
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Six
Yield
28.1%

Synthesis routes and methods III

Procedure details

1-Naphthylacetic acid (100 g, 530 mmol) was dissolved in dichloromethane (15 ml). Thionyl chloride (158 g, 1.32 mol) was added under ice-cooling and the mixture was heated under reflux for 1 hr. The solvent was evaporated and 1,2-dichloroethane (500 ml) was added to the obtained residue for dissolution. Aluminum chloride (150 g, 1.12 mol) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into ice water, and the mixture was extracted with dichloromethane. The extract was washed with water and saturated brine, dried over magnesium sulfate and concentrated to give acenaphthen-1-one (80 g) as yellow crystals.
Quantity
100 g
Type
reactant
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15 mL
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158 g
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150 g
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Name
ice water
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In a 1 litre three-necked flask, oxalyl chloride (2.87 ml, 3.22.10−2 mol, 1 eq.) is added dropwise, under argon, to a solution of (naphth-1-yl)acetic acid (6 g, 3.22.10−2 mol) in anhydrous dichloromethane (270 ml) at 0° C. A few drops of anhydrous dimethylformamide are then added. After 1 hour at 0° C., slight evolution of gas is still observed and the three-necked flask is left at ambient temperature for 40 minutes. After return to 0° C., aluminium chloride (11.2 g, 8.38.10−2 mol, 2.6 eq.) is added gradually with a spatula. The solution is stirred for twenty minutes and becomes green-black in colour. The mixture is poured into an ice/1N HCl mixture. After separation of the phases and washings of the acidic aqueous phase with dichloromethane, the combined organic phases are washed with water, then treated with a saturated NaHCO3 solution and finally washed with a saturated NaCl solution. After drying over MgSO4 and evaporation under reduced pressure, the title product is obtained in the form of a yellow solid.
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2.87 mL
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6 g
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270 mL
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11.2 g
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ice
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